molecular formula C20H25N3O5 B2680444 3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-95-0

3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2680444
CAS No.: 2034391-95-0
M. Wt: 387.436
InChI Key: AXEFFVSJSFFDFS-UHFFFAOYSA-N
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Description

3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
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Biological Activity

The compound 3-((1-(4-(4-Methoxypiperidin-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione represents a novel structure within the oxazolidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

Structure and Properties

The molecular formula of the compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol. The compound features an oxazolidine ring that is known for its diverse biological applications, particularly in the development of antibacterial agents.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones show broad-spectrum activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Key Findings:

  • Compound A14 , a derivative similar to this compound, demonstrated superior antibacterial efficacy compared to standard clinical antibiotics such as ciprofloxacin and linezolid .
  • The mechanism of action often involves targeting bacterial cell division proteins like FtsZ, disrupting bacterial proliferation .

Anti-inflammatory Activity

The oxazolidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

Case Study:
A study on similar oxazolidinone compounds showed a marked reduction in inflammation markers in animal models of arthritis, highlighting their potential therapeutic application .

Anticancer Activity

Emerging research suggests that the compound may possess anticancer properties. Studies have shown that certain oxazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Research Findings:

  • In vitro assays demonstrated that specific derivatives led to significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
  • Molecular docking studies have indicated favorable interactions between these compounds and key cancer-related targets, providing a basis for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and VRE; targets FtsZ
Anti-inflammatoryReduces cytokine levels in inflammatory models
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

3-[[1-[4-(4-methoxypiperidin-1-yl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-27-17-6-8-21(9-7-17)16-4-2-15(3-5-16)19(25)22-10-14(11-22)12-23-18(24)13-28-20(23)26/h2-5,14,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEFFVSJSFFDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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